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Kalata B5

Cat. No.: B1576289
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B5 is a cyclotide, a family of mini-proteins isolated from the plant Oldenlandia affinis . It is characterized by a unique head-to-tail cyclic backbone and a cystine knot motif formed by three conserved disulfide bonds . This combination, known as a cyclic cystine knot (CCK), confers exceptional stability, making this compound highly resistant to thermal, chemical, and enzymatic degradation . It is classified within the bracelet subfamily of cyclotides, which are notably challenging to produce synthetically due to low in vitro folding yields . The natural function of cyclotides like this compound is believed to be host defense, with research indicating potent insecticidal activity . Its three-dimensional structure, as determined by NMR, reveals a compact fold with an exposed hydrophobic patch on its surface, which is considered a key feature for its ability to interact with and disrupt biological membranes . This mechanism underpins its range of studied bioactivities, including hemolytic and potential antimicrobial effects . Notably, specific line broadening in its NMR spectra and a higher than usual pKa for a conserved glutamic acid residue (Glu6) suggest its hydrogen bond network is less rigid and its structure is more flexible compared to other cyclotides, which may correlate with its moderate hemolytic activity . This compound serves as a valuable tool in biochemical research for investigating plant defense mechanisms and the biophysical properties of ultra-stable peptide frameworks. Its robust scaffold is of significant interest for drug design and agrochemical applications, where it can be used as a template for grafting bioactive epitopes . Researchers can utilize this reagent to explore membrane disruption mechanisms, protein folding pathways, and to develop novel bioactive peptides with enhanced stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Parasites, Mammalian cells,

sequence

TPCGESCVYIPCISGVIGCSCTDKVCYLN

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Kalata B5

Methodologies for Kalata B5 Isolation from Natural Sources

The isolation of cyclotides, including this compound, from plant material typically involves a series of steps starting with the collection and extraction of plant tissues, followed by various chromatographic techniques for purification. nih.govpnas.orgscispace.com

Plant Material Collection and Extraction Protocols

Plant material, such as the aerial parts of Oldenlandia affinis, is collected and often dried. nih.govpnas.org The dried plant material is then typically pulverized into a fine powder. nih.govscispace.com Extraction of cyclotides from the plant powder commonly involves the use of organic solvents or mixtures of solvents. A frequently used protocol involves extraction with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v). nih.govpnas.org The extraction is often performed overnight or multiple times to maximize yield. nih.gov Following extraction, the solvent is concentrated, and the extract is often lyophilized to obtain a dried crude extract. nih.gov

Chromatographic Separation Techniques for Purification

Purification of this compound from the crude plant extract, which contains a complex mixture of compounds including other cyclotides, relies heavily on chromatographic techniques. nih.govpnas.orgkdpharmagroup.comnih.govnih.govresearchgate.net

Initial purification steps often involve solid-phase extraction (SPE), such as using C18 stationary phases, to desalt and partially purify the cyclotide-containing fraction. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a key technique for the separation and purification of individual cyclotides like this compound based on their hydrophobicity. pnas.orgnih.gov Different stationary phases and solvent gradients are employed to achieve high resolution separation of closely related cyclotides. nih.gov

Other chromatographic methods that can be applied for cyclotide purification include ion-exchange chromatography, gel filtration, and affinity chromatography, which separate compounds based on charge, size, and specific binding interactions, respectively. nih.govresearchgate.netresearchgate.net Affinity chromatography using antibodies raised against specific cyclotides has been explored as a method for single-step purification. researchgate.net

Expression Patterns and Environmental Influences on this compound Production

The expression levels and profiles of cyclotides in plants can vary depending on a range of factors, including environmental conditions and the developmental stage and tissue type of the plant. researchgate.netmdpi.com

Seasonal Variation in this compound Expression within Oldenlandia affinis

Research indicates that the expression of this compound in Oldenlandia affinis exhibits seasonal variation. uit.noresearchgate.netdiva-portal.org Notably, this compound has been reported to be detected only during specific times of the year, such as the flowering period, which occurs in winter in some regions. researchgate.netdiva-portal.org This suggests that environmental cues associated with seasonality play a role in regulating the production of this specific cyclotide.

Differential Expression in Plant Tissues and Developmental Stages

Cyclotides are known to be expressed in various plant tissues, including leaves, stems, roots, flowers, and seeds. nih.govxiahepublishing.comnih.gov Studies on cyclotide expression in Oldenlandia affinis and other plants have revealed tissue-specific expression patterns. nih.govpnas.orgmdpi.com While some cyclotides like kalata B1 and B2 show constitutive expression, this compound appears to be produced under more specific conditions, indicating potential differential regulation based on the plant's physiological needs or environmental interactions. researchgate.net Expression levels can also vary across different developmental stages of the plant or specific tissues within those stages. pnas.orgmdpi.comcuni.cz For instance, expression might be higher in young leaves compared to mature leaves. pnas.org

Genetic Basis of this compound Biosynthesis

Cyclotides are ribosomally synthesized as larger precursor proteins. mdpi.comnih.gov These precursor proteins contain a signal sequence, an N-terminal prosequence, one or more cyclotide domains, and a C-terminal tail. pnas.orgnih.govnih.gov The cyclotide sequence is embedded within this precursor. pnas.orgnih.gov

The genes encoding cyclotide precursors in Oldenlandia affinis belong to a multigene family. pnas.orgnih.gov Studies involving cDNA cloning and DNA blot analysis have indicated the presence of multiple genes encoding different cyclotide precursors. pnas.orgnih.gov For example, analysis has suggested that cyclotides are derived from a multigene family with potentially up to 12 related genes in O. affinis. nih.gov

The biosynthesis of mature, cyclic cyclotides from these linear precursors involves post-translational modifications, including disulfide bond formation and a crucial backbone cyclization step. mdpi.comresearchgate.net This cyclization is thought to involve cleavage at specific sites flanking the cyclotide domain within the precursor and ligation of the termini to form the cyclic peptide. nih.gov The genetic information encoded in the precursor protein dictates the amino acid sequence of the cyclotide, while the subsequent processing machinery within the plant cell is responsible for folding and cyclization. mdpi.comnih.govnih.gov

Characterization of Precursor Proteins and Encoding Genes

Early insights into cyclotide biosynthesis came with the identification of cDNA clones encoding cyclotide precursor proteins from O. affinis. These precursors are linear polypeptides containing a signal sequence for targeting to the endoplasmic reticulum, an N-terminal propeptide, and one or more cyclotide domains pnas.orguq.edu.aunih.govnih.govpnas.org. The cyclotide domain, corresponding to the mature cyclic peptide, is typically flanked by regions that are cleaved off during processing pnas.orgnih.govnih.govpnas.org.

Studies involving expressed sequence tag (EST) analysis of O. affinis have been instrumental in identifying genes encoding cyclotide precursors. For instance, ESTs encoding the precursors for kalata B1 (Oak1) and kalata B2 (Oak4) were found to be among the most abundant transcripts in O. affinis leaves, consistent with the high levels of these cyclotides in the plant nih.gov. A new cyclotide precursor, Oak5, encoding a putative bracelet cyclotide, kalata B19, was also identified through EST analysis, representing the first bracelet cyclotide precursor cDNA sequence found in O. affinis nih.gov. The identification of multiple precursor proteins with single or multiple cyclotide domains highlights the complexity of cyclotide production in plants pnas.org.

Insights into Gene Family Expansion and Diversity in Producing Plants

The presence of multiple cyclotides within a single plant species, such as O. affinis, suggests that cyclotides are derived from a multigene family pnas.orgnih.gov. DNA blot analysis of O. affinis genomic DNA, using a cyclotide cDNA probe, has indicated the presence of up to 12 related genes, supporting the notion of a multigene family encoding cyclotides pnas.orgnih.gov. This gene family expansion likely contributes to the diversity of cyclotide sequences observed in producing plants diva-portal.org.

Different cyclotide synthesis patterns have been observed in O. affinis, with some cyclotides showing constitutive expression while others, like this compound, are produced only under specific conditions, such as during flowering researchgate.netnih.gov. This differential expression may reflect distinct physiological roles for individual cyclotides within the plant researchgate.net. The diversity in cyclotide profiles can also vary between plants of the same species collected from different locations researchgate.net.

Cyclotides are found in several plant families, including Rubiaceae, Violaceae, Solanaceae, Cucurbitaceae, Poaceae, and Fabaceae, with the majority reported from Rubiaceae and Violaceae xiahepublishing.comuq.edu.auresearchgate.net. The presence of cyclotides across these diverse families, coupled with the expansion of cyclotide-encoding gene families within species, points to the evolutionary significance and diverse functions of these peptides in the plant kingdom.

Molecular Mechanisms of this compound Biogenesis and Cyclization

The biogenesis of this compound, like other cyclotides, involves a series of steps starting with ribosomal synthesis of a linear precursor protein, followed by post-translational modifications, including proteolytic cleavage and head-to-tail cyclization uq.edu.aunih.govacs.orgnih.govmdpi.com.

Ribosomal Synthesis and Post-Translational Processing

Cyclotide precursors are synthesized on ribosomes as linear polypeptides uq.edu.aunih.govnih.govnumberanalytics.com. These precursors contain signal peptides that direct them to the endoplasmic reticulum, where further processing occurs nih.govnih.govpnas.orgtiu.edu.iq. Post-translational modifications are crucial for the maturation of cyclotides and can include folding, cleavage of flanking regions, and the formation of disulfide bonds numberanalytics.comtiu.edu.iqlibretexts.org.

Studies using transgenic plants expressing modified cyclotide precursor genes have provided insights into the processing pathway. For example, the full-length precursor of kalata B1 was found to be targeted to the vacuole, suggesting that the excision and cyclization steps may occur in this cellular compartment where mature cyclotides are stored uq.edu.au.

Enzymatic Excision and Head-to-Tail Cyclization

The head-to-tail cyclization of the cyclotide domain from the linear precursor is a key step in the biogenesis of this compound uq.edu.aunih.govacs.org. This process involves the precise excision of the cyclotide domain from the precursor and the formation of a peptide bond between its original N- and C-termini nih.govacs.orgnih.gov.

Asparaginyl endopeptidases (AEPs) are believed to play a crucial role in this cyclization reaction mdpi.comuq.edu.aunih.govacs.org. These enzymes are thought to catalyze both the cleavage of the peptide backbone at specific sites flanking the cyclotide domain and the subsequent transpeptidation reaction that ligates the ends mdpi.comuq.edu.aunih.gov. The presence of a conserved asparagine residue at the C-terminus of the cyclotide domain within the precursor is consistent with the involvement of AEPs mdpi.comnih.gov.

While the N-terminal cleavage site of the cyclotide domain appears to have less strict specificity, the C-terminal processing site is highly conserved and critical for efficient cyclization nih.govnih.gov.

Role of Conserved Residues in Biosynthetic Cyclization

Specific conserved residues flanking the cyclotide domain within the precursor protein are essential for the enzymatic excision and cyclization process nih.govnih.gov. Near the C-terminus of the cyclotide domain, there are typically two highly conserved residues that play a critical role nih.gov.

Research, particularly involving mutational analysis of cyclotide precursors expressed in transgenic plants, has shed light on the sequence requirements for cyclization. It has been determined that an asparagine residue at the P1 position (immediately preceding the cleavage site) is required for cyclization nih.govnih.gov. This is followed by a small amino acid (such as alanine (B10760859), glycine, or serine) at the P1' position nih.gov. The residue at the P2' position (two positions downstream of the P1 position) is also highly conserved, typically being a leucine (B10760876) or isoleucine nih.govnih.gov. The absence of these residues, particularly leucine or isoleucine at P2', can lead to alternative post-translational modifications, such as hydroxylation of a neighboring proline residue nih.gov.

These conserved residues likely play a role in the recognition and binding of the AEP enzyme, ensuring accurate and efficient excision and cyclization of the cyclotide domain nih.gov.

Structural Elucidation and Conformational Dynamics of Kalata B5

Advanced Spectroscopic Techniques for Kalata B5 Structural Determination

Determining the three-dimensional structure of proteins and peptides is crucial for understanding their function. csbsju.eduethz.ch For this compound, various advanced spectroscopic techniques have been employed to elucidate its structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of biological macromolecules in solution under near-physiological conditions. csbsju.eduethz.ch The solution structure of this compound has been determined using ¹H NMR spectroscopy. researchgate.netnih.gov NMR studies provide detailed information about the spatial proximity of atoms through Nuclear Overhauser Effects (NOEs), which are used to generate distance restraints for structure calculation. csbsju.edu Specific line broadening observed in the NMR spectra of this compound suggests that its hydrogen bonding network is less rigid compared to other cyclotides. nih.govresearchgate.net NMR has also been used to demonstrate the thermal stability of this compound. researchgate.net The solution structure of this compound is described as a well-defined bracelet structure. researchgate.net

X-ray Crystallography for High-Resolution Structural Analysis

X-ray crystallography provides high-resolution structural information of proteins and peptides in a crystalline state. csbsju.edunih.govsci-hub.se While NMR is predominant for cyclotide structure determination, X-ray crystallography offers potentially higher resolution and more conclusive data on features like disulfide bond connectivity and hydrogen bond networks. nih.gov Obtaining diffraction-quality crystals of cyclotides has historically been challenging, but recent advancements, such as racemic crystallography, have facilitated the determination of bracelet cyclotide crystal structures. nih.gov Although direct X-ray crystallographic data for this compound itself is less prevalent in the search results compared to NMR, studies on other cyclotides, like varv F, have utilized X-ray data to confirm the cystine knot topology and cyclic backbone, and to delineate hydrogen bond networks. nih.gov The crystal structure of varv F, for instance, was determined by molecular replacement using an NMR structure of kalata B1 as a search model. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure content and conformational changes of proteins and peptides in solution. ulisboa.ptcreative-proteomics.com CD spectroscopy measures the differential absorption of left and right-circularly polarized light by chiral molecules, which is sensitive to the arrangement of the peptide backbone (e.g., alpha-helices, beta-sheets, turns). creative-proteomics.com CD has been used to monitor the chemical stability of cyclotides, including those from the bracelet subfamily. researchgate.net Studies involving synthetic enantiomers of bracelet cyclotides, including this compound, have utilized CD to confirm mirror-image symmetry in their optical rotation. nih.gov CD spectroscopy can rapidly provide structural information without requiring high-resolution structural determination and can be used to study conformational stability under varying conditions. creative-proteomics.com

Detailed Analysis of the Cyclic Cystine Knot (CCK) Topology in this compound

The defining structural feature of this compound, like other cyclotides, is the Cyclic Cystine Knot (CCK) motif. uit.nouq.edu.aunih.gov This motif combines a head-to-tail cyclized peptide backbone with a specific arrangement of disulfide bonds. uit.nouq.edu.au

Cysteine Connectivity and Disulfide Bond Arrangement

This compound contains six conserved cysteine residues. uit.nouq.edu.aunih.gov These cysteines form three disulfide bonds that create a knotted structure. uit.nouq.edu.auresearchgate.net The characteristic disulfide connectivity in this compound and other cyclotides is I-IV, II-V, and III-VI, where the Roman numerals indicate the positions of the six cysteine residues in the sequence. uit.nouq.edu.aunih.gov In this arrangement, two disulfide bonds (CysI-CysIV and CysII-CysV) and their connecting backbone segments form a ring, and the third disulfide bond (CysIII-CysVI) penetrates or threads through this ring, creating the cystine knot. uq.edu.aunih.govnih.gov This knotted arrangement, along with the cyclic backbone, is responsible for the exceptional stability of cyclotides. uit.nonih.govnih.gov

Characterization of Peptide Backbone Loops (Loops 1-6)

The peptide backbone of this compound is cyclized, meaning the N-terminus is linked to the C-terminus via a peptide bond. uit.nouq.edu.au The segments of the peptide backbone between the six conserved cysteine residues are referred to as loops, numbered 1 through 6. uit.nouq.edu.aumdpi.com The sequence and length of these loops contribute to the specific structure and properties of individual cyclotides. While some loops, such as loops 1 and 4, tend to be more conserved across different cyclotide subfamilies, others are hypervariable. mdpi.com

This compound, as a member of the bracelet subfamily, has specific loop characteristics. A characteristic feature of bracelet cyclotides is the presence of an alpha-helix in loop 3. uit.noresearchgate.net The solution structure of this compound determined by NMR reveals a well-defined bracelet structure that includes a region of beta-sheet, a 3₁₀ helix (in loop 3), and several beta-turns. researchgate.net Detailed structural studies have investigated the roles of specific residues within these loops in maintaining structural stability. For instance, a conserved glutamic acid residue in loop 1 (Glu6 in this compound) forms a key hydrogen bond network that contributes to structural stability, although this network may be less rigid in this compound compared to other cyclotides. nih.govresearchgate.netnih.gov Differences in loop sequences, particularly in loops 2, 3, 5, and 6, contribute to the distinct characteristics of this compound compared to other cyclotides like kalata B1 and B2. researchgate.netnih.gov

Summary of this compound Structural Features

FeatureDescription
Peptide LengthApproximately 30 amino acids researchgate.netresearchgate.net
Backbone StructureHead-to-tail cyclic uit.nouq.edu.aunih.gov
Cysteine ResiduesSix conserved cysteines
Disulfide BondsThree disulfide bonds (I-IV, II-V, III-VI) uit.nouq.edu.aunih.gov
Knot TopologyCyclic Cystine Knot (CCK) uit.nouq.edu.aunih.gov
Secondary StructureBeta-sheet, 3₁₀ helix (in loop 3), Beta-turns researchgate.net
LoopsSix inter-cysteine loops (Loops 1-6) uit.nouq.edu.aumdpi.com
Subfamily CharacteristicAlpha-helix in Loop 3 uit.noresearchgate.net
Hydrogen BondingConserved network, potentially less rigid in this compound nih.govresearchgate.netnih.gov

Cysteine Connectivity in this compound

Cysteine PositionForms Disulfide Bond with Cysteine Position
Cys ICys IV
Cys IICys V
Cys IIICys VI

Intramolecular Interactions and Structural Stability of this compound

The compact fold of this compound is stabilized by an abundance of intramolecular interactions, particularly hydrogen bonds. researchgate.net

Analysis of Hydrogen Bonding Networks and Their Contribution to Fold Stability

Intramolecular hydrogen bonds play a crucial role in stabilizing the cyclic cystine knot framework of cyclotides, including this compound. researchgate.netnih.gov A conserved glutamic acid residue in loop 1 is considered structurally important due to its involvement in a stabilizing hydrogen bond network with backbone amides of residues in loop 3. researchgate.netnih.gov While many intramolecular hydrogen bonds in this compound are situated in similar locations within the inter-cysteine loops compared to other cyclotides like kalata B1 and B2, specific differences exist. researchgate.net Analysis of amide proton temperature coefficients can provide insights into these hydrogen bonding networks and how they change with pH. researchgate.netnih.gov For instance, in this compound, residues in or adjacent to loop 3, specifically Val-17, Ile-18, Gly-19, and Cys-22, show temperature coefficients that change with pH, suggesting that their hydrogen bonding status is affected by the protonation state of Glu-6. nih.gov

Influence of pH and Temperature on Conformational Robustness

Cyclotides are known for their remarkable stability across a range of pH and temperature conditions. nih.govnih.gov Detailed structural studies on this compound, along with other cyclotides like kalata B1, B2, and cycloviolacin O1, have been conducted by subjecting them to various pH and temperature conditions. researchgate.net These studies reveal that the conserved glutamic acid in loop 1 forms a key hydrogen bond network that contributes to stability, similar to other cyclotides. researchgate.netnih.gov Temperature coefficients of amide chemical shifts are valuable for discerning trends in hydrogen bonding that may vary with pH. nih.gov

Conformational Dynamics and Flexibility Studies of this compound

While cyclotides are generally rigid, studies have explored the conformational dynamics and flexibility of this compound. nih.gov

Comparison of this compound Dynamics with Other Cyclotide Subfamilies

This compound belongs to the bracelet subfamily, which differs structurally from the Möbius subfamily, notably by the absence of a cis-Pro residue in loop 5 that introduces a backbone twist in Möbius cyclotides like kalata B1. acs.orgnih.govnih.govmdpi.com While both subfamilies share the CCK motif, there are variations in the size and sequence of intercysteine loops. acs.orgnih.govnih.gov Specific line broadening in the NMR spectra of this compound suggests its hydrogen bonding network is less rigid than in other cyclotides, and its Glu6 has a higher pKₐ (4.5) compared to values ranging from 3.0 to 4.0 for other cyclotides studied, further indicating a potentially weaker hydrogen bond network. researchgate.netnih.gov This reduced rigidity in this compound may correlate with its observed moderate hemolytic activity compared to other highly expressed cyclotides, suggesting that a more flexible structure might influence biological activity. researchgate.netnih.gov

Molecular Mechanisms of Action of Kalata B5

Interactions with Cellular Membranes as a Primary Mechanism of Action

Membrane binding is considered a foundational step in the biological activity of Kalata B5. nih.gov Unlike some toxins that rely on specific protein receptors, cyclotides like this compound bind directly to the lipid components of the membrane. nih.gov The interaction displays selectivity, with a stronger affinity observed for membranes containing phosphatidylethanolamine (B1630911) compared to other lipid mixtures. This preference highlights a specific interaction between the cyclotide structure and the PE headgroup.

Role of Hydrophobic Regions in Membrane Association

A key structural feature contributing to this compound's membrane interaction is the presence of an exposed hydrophobic region on its surface. nih.govresearchgate.net This hydrophobic patch is considered crucial for membrane binding and subsequent biological activity. nih.govresearchgate.net The initial interaction is thought to involve this hydrophobic region associating with the membrane head groups. Studies on related cyclotides, such as Kalata B1, support the importance of hydrophobic residues in specific loops for anchoring the peptide and positioning it within the membrane interfacial zone. Following the initial interaction with polar headgroups, the hydrophobic face of the cyclotide is believed to insert into the core of the lipid bilayer.

Investigation of Membrane Binding Affinity and Specificity

The affinity and specificity of cyclotide membrane binding have been investigated using various biophysical techniques, including Surface Plasmon Resonance (SPR). nih.gov SPR studies have demonstrated that cyclotides exhibit preferential binding to membranes containing phosphatidylethanolamine. For instance, Kalata B1 shows strong selectivity for dimyristoyl-phosphatidylethanolamine (DMPE) over dimyristoyl-phoshatidylcholine (DMPC) lipids. Nuclear Magnetic Resonance (NMR) studies have also provided insights, suggesting specific interactions between residues in the bioactive patch of cyclotides and the headgroups of PE lipids. The presence of PE lipids has been shown to be essential for the observed effects of Kalata B1 and B2 on membranes.

Studies on Membrane Disruption and Pore Formation by this compound

A significant consequence of this compound's interaction with cellular membranes is the disruption of membrane integrity, a key mechanism underlying its cytotoxic effects. nih.gov This disruption involves compromising the structural integrity of the lipid bilayer. Evidence for membrane disruption comes from studies demonstrating the leakage of fluorescent markers from liposomes and the lysis of whole cells upon exposure to cyclotides. nih.govnih.gov The hemolytic activity observed for this compound and other cyclotides is also attributed to their ability to damage red blood cell membranes. nih.govresearchgate.netnih.gov

Biophysical Characterization of Membrane Permeabilization

Biophysical methods are instrumental in characterizing the membrane permeabilization induced by cyclotides. Studies on Kalata B1 have shown its ability to induce the leakage of carboxyfluorescein, a self-quenching fluorophore, from phospholipid vesicles. nih.gov Electrophysiological experiments have provided further evidence by demonstrating the formation of conductive pores in liposome (B1194612) patches upon incubation with Kalata B1. nih.gov Increased permeability of the external membrane has also been observed in nematodes treated with Kalata B1. Investigations using electrical impedance spectroscopy on tethered lipid bilayer membranes have revealed that Kalata B1 and B2 induce morphological changes in PE-containing membranes, leading to increased membrane conduction and permittivity.

Hypothesized Pore Models and Oligomerization at Membrane Surfaces

Membrane disruption by cyclotides is widely believed to occur through the formation of pores. nih.govnih.gov Cyclotides have been shown to self-assemble into oligomeric structures, such as tetramers and octamers, in solution, and this oligomerization is thought to precede pore formation within the membrane. nih.gov Proposed models for cyclotide-induced pores include "barrel-stave" or "toroidal" structures. The toroidal pore model is considered plausible, particularly given that cyclotides bind to PE lipids and maintain association with the head groups even after inserting into the membrane. The accumulation of cyclotide molecules on the lipid bilayer surface leads to localized membrane disturbances, ultimately resulting in membrane destabilization. Molecular dynamics simulations suggest that cyclotides like Kalata B1 can form oligomers on the membrane surface, creating ring-like hollows. The diameter of pores formed by Kalata B1 in liposome patches has been estimated to be in the range of 4.1–4.7 nm. nih.gov Oligomerization appears to be driven by intermolecular interactions, with specific amino acid residues playing critical roles.

Cellular Targets and Pathways Influenced by this compound Activity

The primary cellular target of this compound's mechanism of action appears to be the cell membrane itself, specifically its lipid components. nih.gov The disruption of membrane integrity is a major consequence of its activity. In insects, the insecticidal activity of this compound involves the disruption of midgut epithelial cells, leading to swelling and lysis. nih.gov This highlights the epithelial cell membrane as a key target in insects. The mechanism in insects has been compared to that of Bacillus thuringiensis toxins, which also form pores, but cyclotides achieve this through direct binding to lipids rather than requiring specific protein receptors like Bt toxins. While membrane-centric mechanisms are predominant, some research on related cyclotides suggests potential influences on cellular pathways. For example, Kalata B1 has been shown to inhibit T cell proliferation by downregulating the expression of certain cytokines, indicating an influence on immune pathways. However, detailed information on specific intracellular targets or extensive pathway modulation directly attributed to this compound is less prominent in current research compared to its well-characterized membrane interactions.

Insecticidal Activity of this compound and Related Cyclotides against Helicoverpa armigera Larvae

CyclotideMortality after 4 days (%)Growth and Development Inhibition (surviving larvae) (%)
This compound100Not applicable (100% mortality)
Kalata B120.075.4
Kalata B227.570.8

Data derived from studies on Helicoverpa armigera larvae fed on an artificial diet containing cyclotides.

Exploration of Intracellular Targets for Cyclotide Bioactivities

While membrane interaction is a primary mechanism, some cyclotides have also been reported to interact with intracellular targets. researchgate.netrsc.orgwindows.net This ability to cross the plasma membrane distinguishes cyclotides from other peptide-based modalities like antibodies, which typically cannot enter cells. researchgate.netxiahepublishing.comrsc.org

Receptor-Independent Modalities of Action

A significant aspect of cyclotide mechanism of action is its independence from specific protein receptors. nih.govresearchgate.netacs.orgresearchgate.net This is supported by several lines of evidence, particularly studies involving membrane interactions and enantiomers. nih.govresearchgate.netresearchgate.net

Evidence for Activity Modulated Primarily by Lipid-Bilayer Environment

The primary mechanism of action for many cyclotides, including those with insecticidal and anthelmintic activity, involves directly binding to and disrupting biological membranes. nih.govresearchgate.net This interaction is largely modulated by the lipid-bilayer environment rather than specific protein receptors. researchgate.netresearchgate.net

Studies have shown that cyclotides interact specifically with phospholipid bilayers. nih.govresearchgate.net For instance, research with kalata B1 has demonstrated a specific interaction with dodecylphosphocholine (B1670865) (DPC) micelles, a model membrane system. nih.gov This interaction is mediated by a hydrophobic patch on the cyclotide surface, which serves as the primary interface with membranes. nih.govnih.gov

Further studies have identified a specific preference for phosphoethanolamine (PE) lipids in the membrane binding activity of cyclotides. researchgate.netacs.org The mechanism proposed involves an initial electrostatic recognition of the PE headgroup by a conserved, negatively-charged glutamic acid residue in loop 1 of the cyclotide, followed by insertion into the lipid bilayer. researchgate.netresearchgate.net The membrane disruption activity of cyclotides has been shown to increase with higher PE content in the membrane. acs.org This interaction leads to the formation of pores and destabilization of the membrane. nih.govresearchgate.net

Enantiomeric Studies and Their Implications for Chiral Recognition

Studies using synthetic mirror-image forms (all-D enantiomers) of cyclotides have provided crucial evidence against a chiral receptor-mediated mechanism. nih.govresearchgate.netresearchgate.net If a cyclotide's activity relied on binding to a specific protein receptor, its all-D enantiomer, which is a structural mirror image, would typically not be recognized by the receptor and thus would be inactive. researchgate.netresearchgate.net

However, studies with the all-D enantiomer of kalata B1 have shown that it retains biological activity, including anti-HIV activity, cytotoxicity, and hemolytic properties, although sometimes with reduced efficiency compared to the native all-L form. researchgate.netresearchgate.net The fact that the mirror-image peptide is still active indicates that chiral recognition by a protein receptor is not required for activity. researchgate.netresearchgate.net The slightly lower activity observed for the all-D peptide might be attributed to the slight chirality inherent in biological membranes. nih.gov

These enantiomeric studies strongly support the hypothesis that the activity of kalata B1, and by extension other cyclotides like this compound that share similar mechanisms, is primarily mediated by interaction with phospholipid membranes rather than stereospecific receptors. nih.govresearchgate.netresearchgate.net The lower activity of the all-D form correlates with a lower affinity for phospholipid bilayers in model membranes. researchgate.net

Comparative Mechanistic Studies with Other Cyclotides

Cyclotides are classified into three main subfamilies: Möbius, bracelet, and trypsin inhibitor. acs.orgrsc.orgnih.gov While they all share the cyclic backbone and cystine knot topology, there are structural and sequence differences that can influence their specific mechanisms and activities. xiahepublishing.comnih.gov this compound belongs to the bracelet subfamily. uit.no

Distinguishing Mechanisms of Action among Cyclotide Subfamilies (e.g., Möbius vs. Bracelet)

Although the general principle of membrane interaction is common across many cyclotides, there can be variations in the details of this interaction and in other potential mechanisms among the different subfamilies. nih.govnih.gov Prototypical members like kalata B1 (Möbius) and cycloviolacin O2 (bracelet) are often used for comparative studies. rsc.orgnih.gov

Structural differences exist between Möbius and bracelet cyclotides. xiahepublishing.comnih.gov For example, bracelet cyclotides typically have a longer loop 3 sequence, which can form a short helix, whereas Möbius cyclotides have a shorter loop 3. nih.gov Bracelet cyclotides also tend to have more cationic residues in loop 5 compared to Möbius cyclotides. nih.gov These sequence and structural variations can lead to differences in their surface properties, such as the size and location of the hydrophobic patch, which influences membrane binding dynamics and orientation. nih.govnih.gov

While both subfamilies primarily target membranes, the specific residues involved in the bioactive patch and their precise interactions with membrane components might differ. nih.gov Studies comparing the activity of different cyclotides, including this compound, suggest that variations in sequence and net charge can influence their potency against different targets, such as nematode larvae. xiahepublishing.comwindows.net For instance, cyclotides with 3-4 basic residues often exhibit higher inhibitory activity against larvae. xiahepublishing.comwindows.net

Furthermore, while membrane disruption is a major mode of action, the possibility of other, potentially subfamily-specific, mechanisms or intracellular targets cannot be entirely ruled out and is an area of ongoing research. researchgate.netrsc.orgwindows.net

Cyclotide NameSubfamilyPubChem CIDKey Mechanistic Insights
This compoundBracelet20564013Membrane interaction via hydrophobic patch; less rigid hydrogen bond network than some others. nih.gov
Kalata B1Möbius46231131Disrupts insect gut epithelium; receptor-independent membrane interaction; prefers PE lipids; activity retained by all-D enantiomer. nih.govnih.govresearchgate.netacs.orgresearchgate.net
Cycloviolacin O2BraceletNot readily available in search resultsMembrane interaction; more cytotoxic than some Möbius cyclotides; activity linked to basic residues in loop 5. xiahepublishing.comnih.gov
Kalata B6BraceletNot readily available in search resultsPotent anthelmintic activity, likely via membrane disruption. acs.org
MCoTI-IITrypsin InhibitorNot readily available in search resultsCan be internalized into mammalian cells; potential for intracellular targets. rsc.orguq.edu.au

Table 1: Selected Cyclotides and Mechanistic Insights

Analysis of Specific Residues Critical for Functional Activity

Structure-activity relationship studies are crucial for understanding which specific amino acid residues within cyclotides are critical for their biological functions. For this compound and other cyclotides, the compact three-dimensional structure, built around the cyclic cystine knot, contains backbone loops between the conserved cysteine residues. mdpi.comuq.edu.au These loops are important for biological activity and can tolerate amino acid substitutions. researchgate.net

Research on the prototypical cyclotide kalata B1 has identified a "bioactive patch" of residues clustered on the surface that are important for activity, distinct from the hydrophobic patch involved in membrane binding. mdpi.comuq.edu.au This suggests that self-association of cyclotides may also be involved in their mechanism. mdpi.com

In the context of this compound, studies have provided insights into the role of specific residues and structural features. This compound possesses an exposed hydrophobic region on its surface, which is considered a key feature for membrane binding and biological activity, consistent with other cyclotides. researchgate.netnih.gov

Analysis of the hydrogen bond network in this compound has revealed that a conserved glutamic acid residue in loop 1 forms a key hydrogen bond network, similar to that found in other cyclotides. researchgate.netnih.gov However, the hydrogen bonding network in this compound appears to be less rigid compared to some other cyclotides, which may contribute to its moderate hemolytic activity. researchgate.netnih.gov Notably, the pKa of Glu6 in this compound is higher than in other studied cyclotides, further indicating a potentially weaker hydrogen bond network. nih.gov

Specific residues in this compound have been noted in structural analyses. For instance, Val-17, Ile-18, Gly-19, and Cys-22 in this compound have been mentioned in the context of hydrogen bond analysis and structural features. nih.gov Gly-19, located in loop 3, is highly conserved among cyclotides and is thought to play a role in minimizing strain in the CCK structure. researchgate.net

Mutagenesis studies, although more extensively reported for other cyclotides like kalata B1, provide a framework for understanding the importance of individual residues. For example, alanine (B10760859) mutagenesis of kalata B1 has identified residues crucial for insecticidal activity that are believed to be involved in a self-association interface. nih.gov While specific comprehensive alanine scanning data for this compound residues were not prominently found in the search results, the principles derived from studies on related cyclotides highlight the importance of specific surface-exposed residues and their contribution to membrane interaction and potential self-association.

The correlation between cyclotide bioactivity and membrane binding affinity has been demonstrated through studies using mutants of kalata B1, where mutants with reduced biological activity showed weak or no affinity for lipid membranes. nih.gov This underscores the critical role of residues involved in membrane interaction for the functional activity of cyclotides like this compound.

Structure Activity Relationship Sar Studies of Kalata B5 and Its Analogs

Mutagenesis Approaches for Elucidating Functional Determinants

Mutagenesis is a key technique used to probe the role of individual amino acid residues in the structure and activity of cyclotides. By systematically altering residues, researchers can identify those critical for folding, stability, membrane interaction, and biological effects. researchgate.netnih.gov

Alanine (B10760859) and Lysine Scanning Mutagenesis

Alanine scanning mutagenesis involves the systematic replacement of non-cysteine residues with alanine. researchgate.netnih.govuq.edu.au This approach helps to identify residues important for function by observing the effect of their removal on activity, while minimizing major structural perturbations due to the small, non-polar nature of alanine. nih.gov Lysine scanning mutagenesis, on the other hand, can be used to explore the role of charged residues and their contribution to membrane binding or interactions with charged headgroups like phosphatidylethanolamine (B1630911), which is known to be a conserved feature of cyclotide-membrane interactions. uq.edu.auxiahepublishing.com Studies on the prototypic cyclotide kalata B1, for example, have utilized alanine scanning to reveal a cluster of residues essential for bioactivity. nih.govuq.edu.au

Identification of Critical Residues within Loops and Conserved Cysteine Framework

The cyclotide structure consists of a conserved cysteine framework linked by backbone loops. uq.edu.aunih.gov The six conserved cysteine residues form the three disulfide bonds of the cyclic cystine knot, which is central to the molecule's stability. researchgate.netuq.edu.auresearchgate.net The loops connecting these cysteines are more variable in sequence and are often involved in mediating biological activity and membrane interactions. researchgate.netuq.edu.aunih.gov

Research on cyclotides, including Kalata B5, has aimed to identify critical residues within these loops. For instance, a conserved glutamic acid residue in loop 1 of cyclotides, including this compound, has been shown to form a key hydrogen bond network important for structure and is essential for membrane disrupting activity. researchgate.netnih.govresearchgate.net Studies on kalata B1 have identified a "bioactive face" composed of residues in loops 1, 2, and 3 that are crucial for insecticidal and hemolytic activities, distinct from the membrane binding face formed by hydrophobic residues in other loops. researchgate.netnih.govnih.gov Specific residues in this compound, such as Val-17, Ile-18, Gly-19, and Cys-22, have been noted in structural analyses. nih.gov The Gly residue in the last position of loop 3 is highly conserved across cyclotides and is important for linking loop 3 to the cystine knot. nih.gov

Rational Design and Synthesis of this compound Analogs

Rational design and synthesis approaches are employed to create this compound analogs with modified properties, such as improved folding yields, enhanced stability, altered biological activity, or novel functions. researchgate.netnih.govresearchgate.net

Chemical Synthesis and Oxidative Folding of this compound and its Derivatives

Chemical synthesis is a vital tool for producing this compound and its derivatives, enabling the creation of native peptides and designed analogs for SAR studies. researchgate.netmdpi.com Solid-phase peptide synthesis (SPPS) is a common method used, often followed by backbone cyclization and oxidative folding to form the native three-dimensional structure with correct disulfide bonds. mdpi.comuq.edu.au

Oxidative folding is the process by which the linear, reduced peptide chain folds into its native, disulfide-bonded structure in the presence of an oxidizing environment. mdpi.comuit.nouq.edu.au Achieving efficient oxidative folding of cyclotides, particularly bracelet cyclotides like this compound, can be challenging. uit.noresearchgate.netnih.gov Studies have investigated different folding conditions, including the use of redox agents and co-solvents, to optimize yields. uq.edu.auresearchgate.net

Research has shown that single point mutations can significantly impact the oxidative folding efficiency of bracelet cyclotides. For example, substituting Ile-11 with Gly or Leu in several bracelet cyclotides, including this compound, substantially increased folding yields. uq.edu.auresearchgate.netnih.gov This suggests that specific residues in the loops can influence the folding pathway and efficiency. Despite variations in peptide sequences, the conserved CCK core structure is maintained, underlying the stability of cyclotides. researchgate.net

Solid Phase Peptide Synthesis (SPPS) Methodologies (e.g., Boc, Fmoc Chemistry)

Solid Phase Peptide Synthesis (SPPS) is a fundamental technique for producing cyclotides and their analogs for SAR studies researchgate.netnih.govcontractlaboratory.comresearchgate.net. Both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry are employed in SPPS uq.edu.aumdpi.comresearchgate.net. Fmoc chemistry has gained preference due to its use of less hazardous reagents uq.edu.au. SPPS allows for the stepwise assembly of the linear peptide chain on a solid support mdpi.commdpi.com. This process involves repeated cycles of coupling protected amino acids and deprotecting the α-amino group to allow for the addition of the next residue researchgate.net. Various resins and linkers are used in SPPS to anchor the growing peptide chain and facilitate cleavage from the solid support after synthesis mdpi.commdpi.comisil.co.il.

Native Chemical Ligation (NCL) for Cyclization

Native Chemical Ligation (NCL) is a widely used method for achieving the head-to-tail cyclization of the linear peptide precursor synthesized by SPPS researchgate.netnih.govresearchgate.netosti.gov. NCL involves the chemoselective reaction between an N-terminal cysteine residue and a C-terminal thioester on the linear peptide researchgate.netosti.gov. This reaction typically occurs in aqueous buffer at a neutral pH and results in the formation of a native amide bond, creating the cyclic backbone researchgate.net. The linear precursor for NCL can be synthesized using SPPS with appropriate modifications to introduce the N-terminal cysteine and the C-terminal thioester researchgate.netnih.gov. On-resin NCL methods have also been developed rsc.org.

Optimization of Oxidative Folding Conditions for Native Conformation

Following backbone cyclization, the reduced cyclic peptide must undergo oxidative folding to form the correct disulfide bonds and achieve the native cyclic cystine knot structure contractlaboratory.com. Oxidative folding involves the formation of disulfide bonds between the six conserved cysteine residues uq.edu.auacs.org. For cyclotides, the native disulfide connectivity is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI uq.edu.auacs.org.

Optimizing oxidative folding conditions is crucial for maximizing the yield of the native, correctly folded peptide, especially for bracelet cyclotides like this compound, which can be challenging to fold efficiently nih.govresearchgate.netuit.no. Standard folding conditions often involve an alkaline buffer, a redox buffering system (e.g., reduced and oxidized glutathione (B108866) - GSH/GSSG), and sometimes an organic co-solvent like isopropanol (B130326) nih.govresearchgate.netresearchgate.net. These conditions promote disulfide shuffling and guide the peptide towards the native fold researchgate.netuq.edu.au.

Research has shown that folding efficiency can be influenced by amino acid substitutions. For example, replacing Ile-11 with Gly in bracelet cyclotides, including this compound, significantly increased folding yields from negligible amounts to over 50% nih.govresearchgate.net. Introducing β-turn mimics into specific loops has also been explored to improve folding efficiency researchgate.netuq.edu.au.

Structural Analysis of Misfolded Isomers and Insights into Folding Pathways

Despite optimized conditions, oxidative folding can sometimes result in misfolded isomers with non-native disulfide connectivities uit.nouit.noresearchgate.net. Analyzing the structures of these misfolded isomers provides valuable insights into the folding pathways and the factors that lead to incorrect disulfide bond formation uit.nonih.gov.

Studies on this compound have shown that synthetic oxidation can yield misfolded products with different disulfide connectivity compared to the native form uit.nouit.no. Determining the structures of these misfolded species helps in understanding the energy landscape of folding and identifying kinetic traps nih.gov. This knowledge is essential for refining synthesis and folding protocols to favor the native conformation uit.no. The folding pathways of different cyclotide subfamilies, such as Möbius and bracelet cyclotides, can differ, with certain intermediates being more favored in one pathway compared to another researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling complements SAR studies by developing mathematical models that correlate structural descriptors of molecules with their biological activity numberanalytics.comnih.govresearchgate.net. This approach allows for the prediction of the activity of new or untested compounds and can guide the design of analogs with desired properties numberanalytics.comresearchgate.netplos.org.

Development of Predictive Models Correlating Structural Descriptors with Biological Activity

QSAR models for cyclotides, including this compound and its analogs, involve calculating various molecular descriptors that capture the physicochemical and structural properties of the peptides nih.govplos.org. These descriptors can include parameters related to hydrophobicity, charge distribution, size, shape, and topological indices nih.govresearchgate.net.

Predictive models are then developed using statistical methods or machine learning algorithms to establish a relationship between these descriptors and the observed biological activity (e.g., insecticidal activity, hemolytic activity) numberanalytics.comnih.govplos.org. For cyclotides, SAR studies have established that specific regions, such as exposed hydrophobic patches and charged residues in loops, are important for membrane binding and biological activity nih.govacs.org. QSAR models can quantify these relationships and identify which structural features have the most significant impact on activity nih.gov.

Computational Approaches for Iterative Design and Optimization

Computational approaches play a vital role in the iterative design and optimization of cyclotide analogs numberanalytics.comwixsite.combitegroup.nlparametric-architecture.comnih.govmdpi.com. Once a predictive QSAR model is established, it can be used in silico to screen virtual libraries of cyclotide variants and predict their potential activity before synthesis numberanalytics.com. This allows researchers to prioritize the synthesis and testing of the most promising candidates, significantly accelerating the drug discovery process numberanalytics.com.

Computational design optimization frameworks can explore a vast chemical space of possible modifications to the cyclotide scaffold wixsite.combitegroup.nlparametric-architecture.comnih.gov. These approaches can involve algorithms that iteratively refine the peptide sequence or structure based on the predictions from QSAR models and other computational analyses, such as molecular docking or simulations numberanalytics.comresearchgate.net. This allows for the rational design of cyclotide analogs with enhanced potency, selectivity, or other desired properties contractlaboratory.com.

Preclinical Pharmacological Activities and Biological Applications of Kalata B5

Insecticidal Activity of Kalata B5

The insecticidal properties of cyclotides are considered a key aspect of their role in plant defense. nih.gov this compound has been investigated for its potential as an insecticidal agent. nih.gov

Efficacy Against Agricultural Pests (in vitro and in vivo animal model studies)

Studies have investigated the efficacy of this compound against agricultural pests, particularly insect larvae. In vivo animal model studies using Helicoverpa armigera larvae, a significant pest of commercial crops, have demonstrated the potent insecticidal activity of this compound. When H. armigera larvae were fed an artificial diet containing this compound, a high rate of mortality was observed.

Comparative Potency with Other Insecticidal Cyclotides (e.g., Kalata B1, B2)

The insecticidal activity of this compound has been directly compared to that of other well-studied insecticidal cyclotides, such as Kalata B1 and Kalata B2, also found in O. affinis. In assays using H. armigera larvae fed on an artificial soya bean diet, this compound demonstrated superior potency compared to Kalata B1 and B2 in terms of causing mortality.

The following table summarizes the comparative mortality rates observed in H. armigera larvae after four days of treatment with this compound, Kalata B1, and Kalata B2:

CyclotideMortality After 4 Days (%)
This compound100
Kalata B227.5
Kalata B120.0

While this compound resulted in 100% mortality, Kalata B1 and B2 at similar concentrations led to significantly lower mortality rates. However, Kalata B1 and B2 were reported to inhibit the growth and development of the surviving larvae. Preliminary reports suggested that this compound might be approximately 10-fold more active as an insecticidal than Kalata B1. nih.gov The difference in potency might be related to structural variations, such as the presence of charged residues in loop 5 of this compound, which is a region containing hydrophobic residues in Kalata B1 and B2. This compound's expression in O. affinis has been observed to vary seasonally, being detected during the flowering period, potentially indicating a role in protecting reproductive parts of the plant from insect attack.

Broader Spectrum Biological Activities (Non-human/Non-clinical Focus)

Beyond insecticidal activity, cyclotides as a class have been explored for a range of other biological activities, which may include antimicrobial, antiviral, and cytotoxic effects.

Antimicrobial Properties Against Specific Pathogens

Cyclotides have been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. For instance, Kalata B1 has shown activity against Staphylococcus aureus. Some cyclotides have demonstrated activity against both Gram-positive and Gram-negative bacteria. While antimicrobial activity is a known property within the cyclotide family, specific detailed studies focusing solely on the antimicrobial properties of this compound against specific pathogens were not prominently found in the provided information. It is important to note that not all cyclotides exhibit antimicrobial activity, and activity can be dependent on conditions such as salt concentration.

Cytotoxic Effects on Cancer Cell Lines (in vitro studies)

Some cyclotides have demonstrated cytotoxic effects on various human cancer cell lines in in vitro studies. This activity is often linked to their ability to interact with and disrupt cell membranes, particularly those containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683), which are found in both transformed and non-transformed cells. Kalata B1 and Kalata B2, for example, have shown toxicity towards cancer cell lines through this mechanism. While this compound has been characterized and shown to have moderate hemolytic activity, which is related to membrane interactions, specific data on the cytotoxic effects of this compound against particular cancer cell lines in vitro were not explicitly available in the provided search results.

Preclinical Evaluation of this compound and its Analogs as Therapeutic Leads

The inherent stability and diverse bioactivities of cyclotides, including this compound, have led to their exploration as potential therapeutic leads and as scaffolds for drug design researchgate.netmdpi.comsci-hub.sexiahepublishing.com. Preclinical evaluation involves assessing various properties, including pharmacokinetic parameters and stability in biological systems.

Exploration of Preclinical Pharmacokinetic Parameters (e.g., stability in biological matrices in animal models)

Preclinical pharmacokinetic (PK) studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in animal models europa.euresearchgate.netfrontiersin.orgumich.edu. While specific detailed PK data for this compound in animal models are not extensively detailed in the search results, studies on the prototypic cyclotide kalata B1 and its analogs provide insights into the general PK behavior of cyclotides.

Studies on kalata B1 and grafted analogs in rats have shown measurable but limited oral bioavailability, comparable to some orally administered peptide drugs nih.gov. Cyclotides are primarily associated with the central compartment and exhibit small to moderate steady-state volumes of distribution nih.gov. These studies highlight that cyclotides, including Kalata B1 and its analogs, can exhibit multiple compartment kinetics in animal models nih.gov. Preclinical PK studies typically involve determining parameters such as concentration at peak (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC) europa.eu. These studies are conducted in target animal species under controlled conditions, specifying factors like breed, age, and physiological status europa.eu.

Assessment of Stability and Delivery in Relevant Biological Systems

The cyclic structure and cystine knot of cyclotides, including this compound, contribute significantly to their remarkable stability in biological environments, offering resistance to proteolytic degradation researchgate.netmdpi.comnih.govsci-hub.se. This stability is a key advantage for their potential use as therapeutics.

Studies have investigated the stability of cyclotides under various conditions, including different pH values and temperatures nih.gov. For this compound, NMR studies have provided insights into its structure and the hydrogen bonding network that contributes to its stability nih.govnih.gov. While a conserved glutamic acid residue in loop 1 is known to form a key hydrogen bond network in many cyclotides, this network in this compound appears less rigid compared to other cyclotides studied, which might correlate with its moderate hemolytic activity nih.gov.

The ability of cyclotides to interact with and cross cellular membranes is also relevant for their delivery and activity researchgate.netmdpi.comxiahepublishing.com. Their stability and cell-penetrating properties make them promising candidates for delivering bioactive molecules researchgate.netmdpi.comsci-hub.se. Grafting bioactive epitopes onto the cyclotide scaffold can enhance their ability to cross membranes and improve pharmacokinetics sci-hub.sexiahepublishing.com.

Applications of this compound as a Research Tool and Biopesticide Scaffold

Beyond their potential as therapeutic leads, cyclotides like this compound have applications as research tools and as scaffolds for developing novel compounds, particularly in the area of biopesticides.

Use in Investigating Membrane Biology and Peptide-Membrane Interactions

Cyclotides are known to interact with cell membranes, and this interaction is believed to be crucial for many of their biological activities, including their insecticidal and hemolytic properties nih.govnih.govacs.orgresearchgate.net. This compound, with its exposed hydrophobic region on its surface, supports the idea that this hydrophobic patch is important for membrane binding and activity nih.gov.

Investigating peptide-membrane interactions is a significant area of research, particularly for understanding the mechanisms of membrane-active peptides like antimicrobial and anticancer peptides ethz.chllnl.goviul-press.us. Cyclotides, due to their well-defined structures and membrane-disrupting activities, serve as valuable tools in these studies nih.govacs.org. Research in this area utilizes various experimental and computational techniques, including molecular simulations, spectroscopy (NMR, CD), microscopy, and surface plasmon resonance (SPR), to understand how peptides interact with lipid membranes at a molecular level ethz.chllnl.goviul-press.us. Understanding these interactions can provide insights into cellular dynamics and aid in the design of drugs targeting membrane proteins llnl.gov.

Development as an Eco-Friendly Biopesticide Component

Cyclotides, including this compound, exhibit insecticidal activity, which is thought to be a natural defense mechanism in the plants that produce them researchgate.netnih.govacs.orguit.no. This intrinsic toxicity to insect pests, combined with their natural origin and biodegradability, positions cyclotides as promising components for developing eco-friendly biopesticides researchgate.netacs.orguq.edu.auiikii.com.sgresearchgate.net.

Kalata B1 and Kalata B2 have demonstrated insecticidal activity against certain insect larvae acs.org. While this compound has been investigated for its insecticidal activity, some reports suggest it might be a more potent insecticide than Kalata B1 and B2 uit.no. Cyclotides' stability is particularly advantageous for their use as biopesticides, as they need to maintain their structure and function in the harsh environment of insect guts nih.gov. The use of biopesticides offers an alternative to traditional chemical pesticides, often viewed as more environmentally friendly due to their minimal impact on non-target species and reduced accumulation in the food chain iikii.com.sgebsco.com.

Potential as a Scaffold for Grafting Bioactive Epitopes for Preclinical Drug Discovery

The unique structural properties of cyclotides, including their cyclic backbone, cystine knot, exceptional stability, and tolerance to sequence variations in their loops, make them ideal scaffolds for grafting bioactive epitopes researchgate.netmdpi.comsci-hub.sexiahepublishing.comnih.gov. This molecular grafting approach involves incorporating a bioactive peptide sequence or pharmacophore onto the stable cyclotide framework to create novel molecules with desired therapeutic functions mdpi.comxiahepublishing.comnih.gov.

The cyclotide scaffold provides a constrained molecular framework that can help stabilize the grafted epitope and, in some cases, enhance its ability to cross cell membranes to target intracellular proteins mdpi.comsci-hub.sexiahepublishing.com. This strategy has been explored in preclinical drug discovery to develop agents that can modulate protein-protein interactions, which are often challenging targets for conventional drugs mdpi.com. Examples include grafting sequences to inhibit growth factor receptors or targeting intracellular protein interactions mdpi.comxiahepublishing.com. The high sequence diversity observed in cyclotides, particularly in the loop regions, supports their potential as versatile scaffolds for tolerating new mutations and incorporating diverse bioactive epitopes nih.gov.

Advanced Analytical and Computational Methodologies in Kalata B5 Research

High-Resolution Mass Spectrometry for Peptide Characterization

Mass spectrometry (MS) is a cornerstone technique in cyclotide research, providing critical information for the identification and characterization of peptides like Kalata B5. Common MS methods include MALDI-TOF and ESI-MS, which are used to determine molecular weights and gain initial insights into peptide identity. Tandem MS (MS/MS) is employed to fragment peptides and deduce their amino acid sequences. However, the inherent stability and cyclic nature of cyclotides can pose challenges in obtaining complete fragmentation patterns via standard MS/MS, sometimes requiring pre-treatment steps such as reduction and alkylation of disulfide bonds or enzymatic digestion to linearize the peptide or create more amenable fragments for analysis.

De Novo Sequencing of Novel this compound Variants

De novo sequencing by mass spectrometry allows for the determination of peptide sequences directly from MS/MS data without the need for a protein or nucleotide database. This is particularly valuable for discovering novel cyclotides or identifying variants of known cyclotides, including this compound, that may exhibit sequence variations. While manual interpretation of cyclic peptide fragmentation spectra can be intricate due to potentially complex fragmentation pathways, computational tools and algorithms are being developed to enhance the accuracy and efficiency of de novo sequencing for cyclic peptides. The combination of transcriptome mining and mass spectrometry has also emerged as a powerful strategy for identifying novel cyclotide sequences by searching against in silico translated sequences from plant transcriptomes. This integrated approach has been successful in uncovering new cyclotide candidates from various plant species.

Quantitative Analysis of this compound in Complex Biological Mixtures

Accurate quantification of this compound in complex biological matrices, such as plant extracts or biological samples, is crucial for various research applications, including studying its natural abundance, optimizing extraction and purification protocols, and investigating its behavior in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the quantitative analysis of cyclotides due to its high sensitivity, specificity, and ability to handle complex samples. For instance, a validated LC-MS/MS method has been established for the quantitative analysis of Kalata B1, a closely related cyclotide, in plasma and brain homogenate, demonstrating the feasibility of quantifying cyclotides in biological matrices. These methods typically involve chromatographic separation to isolate the target peptide from other components, followed by sensitive and selective detection and quantification using the mass spectrometer. Careful sample preparation steps, such as extraction and solid-phase extraction, are often necessary to enrich the cyclotide and remove interfering substances from complex biological mixtures prior to LC-MS/MS analysis.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from its natural plant source and for assessing the purity of both natural and synthetic preparations. These methods exploit the differential physical and chemical properties of peptides to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard method for separating, purifying, and quantifying cyclotides from complex mixtures such as plant extracts or synthetic synthesis products. RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides typically exhibiting longer retention times on a non-polar stationary phase. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes and higher operating pressures, resulting in improved chromatographic resolution, faster separation times, and increased sensitivity. Both HPLC and UPLC are routinely used for purity profiling of this compound and other cyclotides, ensuring the quality of samples used in downstream applications. Analytical scale HPLC/UPLC is used for monitoring purification steps and assessing the final purity of isolated or synthesized this compound.

Preparative Chromatography for Scale-Up Purification

Preparative chromatography techniques are employed to isolate larger quantities of purified this compound when needed for detailed structural studies, functional characterization, or as starting material for chemical modifications. This involves scaling up the chromatographic separation from analytical to preparative dimensions, typically using larger columns and higher sample loading capacities. Preparative RP-HPLC is commonly used for the final purification of this compound after initial extraction and enrichment steps. In cases where complete separation is challenging with a single chromatographic step, multiple rounds of preparative chromatography or the combination of different chromatographic modes, such as solid-phase extraction (SPE) or strong cation exchange (SCX) chromatography, may be implemented to achieve the desired level of purity.

Computational Approaches for Structure, Function, and Design

Computational methodologies are increasingly integrated into cyclotide research to complement experimental studies, providing insights into structure-function relationships and guiding the design of novel cyclotide-based molecules.

Computational approaches are utilized to predict and model the three-dimensional structure of this compound and other cyclotides. Given the conserved cyclic cystine knot motif, homology modeling based on experimentally determined structures of related cyclotides (e.g., Kalata B1) is a common starting point. More advanced methods, including ab initio modeling and techniques leveraging artificial intelligence like AlphaFold, are also employed to generate structural models. Molecular dynamics (MD) simulations are then used to study the dynamic behavior, stability, and conformational flexibility of these structures in different environments, providing insights into how the cyclic cystine knot contributes to their remarkable stability.

Computational methods are also applied to explore the potential biological functions of cyclotides. This includes virtual screening and molecular docking studies to predict interactions with potential biological targets, such as proteins or membranes. These studies can help prioritize cyclotides for experimental testing based on predicted binding affinities and interaction profiles. For example, computational studies have investigated cyclotides as potential inhibitors against specific bacterial proteins. Machine learning and artificial intelligence algorithms are being developed and applied to analyze large datasets of cyclotide sequences and associated biological activities to predict the properties of new or uncharacterized cyclotides, potentially accelerating the discovery of cyclotides with desired functions.

Furthermore, computational design strategies are employed to guide the engineering of this compound and other cyclotides for tailored applications. This involves designing modifications to the amino acid sequence, particularly in the loop regions, to alter properties such as target specificity, potency, or stability. Computational tools can help predict the structural consequences of these modifications and assess their potential impact on function before experimental synthesis and testing.

Homology Modeling for Structural Prediction of this compound Analogs

Homology modeling is a widely used computational technique for predicting the three-dimensional structure of a protein or peptide based on the known experimental structure of a homologous protein (template). Given the relatively rigid CCK structure common to cyclotides and the availability of experimentally determined structures for several cyclotides, including this compound (PDB ID: 2KUX) nih.govnih.gov, homology modeling is a valuable tool for generating structural information on new this compound analogs nih.gov. This method is particularly useful when experimental structural determination methods like NMR or X-ray crystallography are challenging or time-consuming for a large number of analogs.

The process typically involves identifying a template structure with significant sequence similarity to the target analog, aligning the sequences, building a model based on the template's coordinates, and refining the resulting structure nih.gov. For instance, homology modeling was employed to construct the three-dimensional structure of a cyclopeptide DC3 using the this compound structure (PDB ID: 2kux.1.A) as a template. The sequence identity between the template (2kux.1.A) and the target (DC3) in this study was reported as 56.67%, with a sequence similarity of 0.52. Models built with over 50% sequence similarity are generally considered accurate enough for various drug discovery applications. Homology modeling provides a starting point for further computational analyses, such as molecular dynamics simulations and docking studies, by providing a plausible 3D structure for this compound analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to calculate the forces between atoms and integrating their equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, their conformational changes, and their interactions with other molecules, such as proteins or lipid membranes.

In the context of this compound research, MD simulations are employed for several purposes. They can be used for conformational analysis to understand the flexibility and stability of this compound and its analogs in various environments, such as aqueous solutions or lipid bilayers. While specific detailed MD studies solely focused on the conformational analysis of this compound were not extensively highlighted in the search results, MD simulations have been applied to investigate the structural stability of other kalata cyclotides, including this compound, by analyzing parameters like root mean square fluctuation, gyration radius, ovality, and surface area.

Furthermore, MD simulations are crucial for exploring the detailed interaction mechanisms between cyclotides and their potential biological targets, including protein receptors or cell membranes. Although studies specifically detailing this compound's protein interactions via MD were not prominently found, research on the related cyclotide Kalata B1 has utilized MD simulations to understand its interaction with lipid membranes, revealing preferential binding to certain phospholipids (B1166683) driven by ionic and hydrogen bonding interactions. These studies on related cyclotides demonstrate the applicability of MD simulations to investigate the molecular basis of cyclotide activity, which often involves membrane interactions. MD simulations can also be used to assess the conformational stability of structures obtained from homology modeling.

Molecular Docking and Binding Free Energy Calculations (e.g., MM-GBSA)

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand (such as this compound or its analog) to a receptor protein. It aims to find the best fit between the two molecules, typically by searching for low-energy conformations and orientations at the binding interface. Molecular docking is frequently used as a preliminary step to identify potential binding partners and predict binding poses.

Following molecular docking, binding free energy calculations, such as those employing the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods, are often performed to obtain a more accurate estimation of the binding affinity. These methods calculate the free energy difference between the bound complex and the unbound receptor and ligand in solvent. MM-GBSA, which balances accuracy and efficiency, is widely used for evaluating ligand binding free energies. These calculations can be performed on representative snapshots extracted from MD simulations of the protein-ligand complex.

Studies have combined molecular docking, MD simulations, and MM-GBSA methods to investigate the interaction mechanisms of cyclopeptides. For example, these methods were used to determine the binding site and explore the detailed interaction mechanism of the cyclopeptide DC3 with the androgen receptor. MM-GBSA calculations have been employed in various studies to calculate binding free energies and assess the binding affinity of designed molecules towards target proteins. This compound has also been mentioned in the context of free energy calculations nih.gov. These computational approaches provide valuable quantitative data on the strength and nature of interactions, aiding in the understanding of cyclotide activity and guiding the design of improved analogs.

In Silico Screening and Virtual Library Design for Optimized Activity

In silico screening involves the computational evaluation of large libraries of compounds to identify potential candidates with desired biological activities. This approach can significantly reduce the time and cost associated with traditional experimental screening methods. For this compound research, in silico screening can be applied to identify potential targets, predict interactions, or screen libraries of existing compounds or designed analogs for specific activities.

Virtual library design, in this context, refers to the creation of computational libraries containing diverse structural variations of this compound. These virtual libraries can include analogs with modifications to the amino acid sequence, cyclization patterns, or disulfide bond connectivity. By computationally generating and screening these virtual libraries, researchers can explore a vast chemical space to identify analogs predicted to have enhanced stability, improved target binding, or novel biological activities.

While the search results did not provide specific examples of large-scale virtual library design and screening explicitly focused on optimizing this compound activity, the application of in silico methods for identifying potential interacting molecules or assessing the properties of cyclotides suggests the feasibility and value of such approaches. In silico screening has been successfully applied in other areas of drug discovery to identify potential inhibitors against various targets. By combining virtual library design with molecular docking, binding free energy calculations, and molecular dynamics simulations, researchers can computationally identify promising this compound analogs for experimental synthesis and testing, thereby streamlining the lead discovery and optimization process.

Future Directions and Emerging Research Avenues for Kalata B5

Elucidation of Novel Biosynthetic Enzymes and Pathways

A complete understanding of the biosynthetic pathway of Kalata B5 is crucial for its efficient production and engineering. Future research will focus on identifying and characterizing the full suite of enzymes involved in its formation, from precursor synthesis to the final cyclization step.

The native production of this compound in Oldenlandia affinis can be variable and is not amenable to large-scale production. nih.gov Plant cell culture technology presents a promising alternative for the controlled and scalable production of cyclotides like this compound. nih.gov These systems are amenable to process optimization, scale-up, and metabolic engineering, which could lead to significantly enhanced yields. nih.gov

Future research will likely focus on the development of stable, high-yielding plant cell suspension cultures or transgenic plants capable of overexpressing this compound. This could involve the co-expression of the this compound precursor gene with genes encoding key biosynthetic enzymes to ensure efficient processing and cyclization. nih.gov The use of transient expression systems in plants like Nicotiana benthamiana has already been shown to be a viable method for producing cyclotides and can be used to rapidly test different genetic constructs. nih.govnih.govuq.edu.au

Table 1: Strategies for Enhanced this compound Production in Plant Systems

StrategyDescriptionPotential Advantages
Plant Cell Suspension Cultures Growing plant cells in a liquid medium in bioreactors.Scalable, controlled environment, amenable to metabolic engineering. nih.gov
Transgenic Plants Introducing the gene for the this compound precursor into a host plant.Potentially cost-effective for large-scale production.
Co-expression of Biosynthetic Enzymes Simultaneously expressing the this compound precursor and key processing enzymes.Increased efficiency of cyclization and higher yields of the mature cyclotide. nih.gov
Transient Expression Systems Rapid, temporary expression of genes in a host plant.Useful for quickly testing different genetic constructs and production strategies. nih.govnih.govuq.edu.au

The head-to-tail cyclization of the peptide backbone is a defining feature of cyclotides. Evidence strongly suggests that asparaginyl endopeptidases (AEPs) are the key enzymes responsible for this crucial step in the biosynthesis of cyclotides like the closely related Kalata B1. nih.govuq.edu.aud-nb.info These enzymes recognize and cleave the C-terminal propeptide of the linear precursor, followed by the ligation of the newly formed C-terminus to the N-terminus. nih.govuq.edu.au

Future research will aim to precisely characterize the specific AEPs involved in this compound biosynthesis and to understand the molecular basis of their substrate specificity and catalytic mechanism. Investigating the structural and functional differences between AEPs that act as ligases (cyclizing enzymes) and those that primarily function as proteases will be a key area of inquiry. d-nb.info This knowledge could be harnessed to develop novel enzymatic tools for the in vitro or in vivo synthesis of this compound and other cyclic peptides with high efficiency.

Comprehensive Mapping of this compound Molecular Targets and Downstream Effects

To fully exploit the potential of this compound, a thorough understanding of its molecular targets and the cellular consequences of its activity is essential. Future research will employ a range of advanced techniques to map these interactions and their downstream effects.

While this compound is known to have hemolytic activity, its full spectrum of biological activities is likely much broader. nih.gov High-throughput screening (HTS) of large compound libraries against a diverse array of biological targets is a powerful approach to discover novel bioactivities. researchgate.net Future research could involve the development of cell-based and biochemical HTS assays to screen this compound against various targets, such as different cancer cell lines, pathogenic microbes, and specific enzyme families. This could reveal previously unknown therapeutic or biotechnological applications for this cyclotide.

Proteomics and metabolomics are powerful "omics" technologies that allow for the global analysis of changes in protein and metabolite levels within a cell or organism in response to a specific stimulus. nih.govnih.gov Applying these approaches to cells treated with this compound could provide a comprehensive picture of the cellular pathways that are perturbed by its activity.

For instance, quantitative proteomic analysis could identify proteins whose expression levels change upon this compound treatment, offering clues about its mechanism of action. nih.govescholarship.org Similarly, metabolomic profiling could reveal alterations in metabolic pathways, providing insights into the cellular response to this compound-induced stress. nih.govmdpi.com These studies could help to identify novel molecular targets and biomarkers associated with this compound activity.

Development of Advanced this compound Analogues with Tunable Properties

The remarkable stability of the cyclotide framework makes it an excellent scaffold for protein engineering. By modifying the amino acid sequence of this compound, it is possible to create analogues with altered biological activities, improved target specificity, and other desirable properties.

Research on the closely related Kalata B1 has demonstrated that its cyclic cystine knot motif can be used as a scaffold to design stable pharmaceuticals. nih.gov Analogues of Kalata B1 have been created with novel activities, such as the inhibition of dengue virus protease and agonism of melanocortin receptors. nih.govnih.gov These studies provide a strong foundation for the development of this compound analogues.

A key area of future research will be to systematically explore the structure-activity relationships of this compound. This will involve the synthesis of a library of this compound analogues with specific amino acid substitutions and the subsequent evaluation of their biological activities. This approach will allow for the identification of key residues that are critical for its function and those that can be modified to introduce new functionalities.

Engineering for Enhanced Specificity and Reduced Off-Target Interactions

A primary avenue of future research for this compound lies in protein engineering to enhance its target specificity and minimize off-target interactions. While this compound has demonstrated moderate hemolytic activity, this and other off-target effects can be a limitation for therapeutic development. nih.gov The core strategy for improving specificity involves modifying the amino acid sequence of this compound, particularly in the loops between the conserved cysteine residues, without compromising its stable CCK framework.

Site-directed mutagenesis is a key technique being explored to achieve this. By systematically substituting specific amino acids, researchers can alter the surface properties of this compound, thereby modifying its interaction with biological targets. For instance, studies on the prototypic cyclotide Kalata B1 have shown that substituting non-cysteine residues with alanine (B10760859) can significantly impact its biological activity, providing insights into which regions of the molecule are crucial for its function. uq.edu.au A similar approach with this compound could identify key residues involved in off-target effects, which could then be replaced to create more specific analogues.

Furthermore, computational modeling and rational design are becoming increasingly important in predicting the effects of specific mutations. By understanding the three-dimensional structure of this compound and its interactions with target molecules at an atomic level, it is possible to design modifications that enhance binding to the desired target while reducing affinity for off-target molecules. Strategies to reduce off-target effects in other therapeutic modalities, such as CRISPR-Cas9, which involve modifying the molecule to weaken its interaction with non-target sequences, could also be conceptually applied to the engineering of this compound. nih.govnih.govcrisprmedicinenews.comresearchgate.netfrontiersin.org

Engineering StrategyRationalePotential Outcome for this compound
Site-Directed Mutagenesis Systematically alter amino acid residues in the loops of the cyclotide backbone.Identification of residues responsible for off-target activity and creation of analogues with enhanced target specificity.
Alanine Scanning Mutagenesis Replace non-cysteine residues one by one with alanine to determine their contribution to biological activity.Pinpoint key residues involved in both desired and off-target interactions, guiding further engineering efforts. uq.edu.au
Rational Drug Design Utilize computational modeling to predict how amino acid substitutions will affect the structure and interactions of this compound.Design of this compound variants with optimized binding to specific therapeutic targets and minimized off-target binding.
Grafting of Targeting Moieties Incorporate small peptide sequences with known binding affinity for a specific target into the this compound scaffold.Development of highly specific this compound-based therapeutics that are directed to a particular cell type or receptor.

Strategies for Improving Bioavailability and Delivery in Animal Models

A significant hurdle for the therapeutic application of many peptide-based drugs is their poor oral bioavailability and delivery to target tissues. The exceptional stability of cyclotides like this compound makes them promising candidates for oral administration, as they are resistant to enzymatic degradation in the gastrointestinal tract. researchgate.net However, their absorption across the intestinal epithelium can be limited.

Future research will likely focus on formulation strategies to enhance the oral bioavailability of this compound. This includes the use of nanocarriers, such as lipid-based nanoparticles, polymeric nanoparticles, and nanoemulsions, to encapsulate this compound, protecting it from degradation and facilitating its transport across the intestinal barrier. mdpi.comnih.govnih.govmdpi.com These nanocarriers can be further functionalized with targeting ligands to direct the delivery of this compound to specific cells or tissues.

In a promising study, an engineered variant of the related cyclotide, Kalata B1, demonstrated oral activity in a mouse model of multiple sclerosis, suggesting that with modifications, oral delivery of cyclotides is achievable. nih.govnih.gov This provides a strong rationale for investigating similar strategies for this compound. Research into permeation enhancers, which can transiently increase the permeability of the intestinal epithelium, is another avenue being explored to improve the absorption of orally administered cyclotides. nih.govresearchgate.netnih.gov

Furthermore, the development of targeted delivery systems is crucial for maximizing the therapeutic efficacy of this compound while minimizing potential side effects. Conjugating this compound to antibodies or other targeting molecules can help to concentrate the peptide at the site of action.

Delivery StrategyMechanism of ActionPotential Application for this compound
Nanocarriers Encapsulation of this compound in nanoparticles to protect it from degradation and enhance absorption. mdpi.comnih.govnih.govmdpi.comImproved oral bioavailability and targeted delivery to specific tissues.
Permeation Enhancers Co-administration with agents that temporarily increase the permeability of the intestinal lining. nih.govresearchgate.netnih.govIncreased absorption of orally administered this compound.
Chemical Modification Altering the physicochemical properties of this compound to improve its absorption and distribution.Enhanced ability to cross biological membranes and reach the target site.
Targeted Delivery Systems Conjugation of this compound to molecules that bind to specific cell surface receptors.Increased concentration of this compound at the site of disease, improving efficacy and reducing side effects.

Integration of this compound Research into Broader Cyclotide Science

The study of this compound is not an isolated endeavor but is deeply integrated into the broader field of cyclotide science. Insights gained from this compound contribute to a more comprehensive understanding of the diversity, evolution, and biological functions of this large and fascinating family of plant peptides.

Comparative Genomics and Proteomics of Cyclotide-Producing Plants

Comparative genomics and proteomics are powerful tools for understanding the genetic basis of cyclotide production and the diversity of cyclotides within and between plant species. By comparing the genomes and proteomes of different cyclotide-producing plants, including those that produce this compound, researchers can identify the genes responsible for cyclotide biosynthesis and processing. nih.govmdpi.comresearchgate.netresearchgate.net

Transcriptomic analysis of plants that produce this compound can reveal the expression patterns of cyclotide precursor genes, providing clues about the physiological conditions under which these peptides are produced. This information is valuable for understanding the natural role of this compound in plant defense and for developing strategies to enhance its production in plant-based systems.

Furthermore, by comparing the sequences of a wide range of cyclotides, including this compound, scientists can gain insights into the evolutionary relationships between these peptides and identify conserved structural motifs that are essential for their stability and activity. This knowledge is crucial for the rational design of novel cyclotide-based molecules with improved therapeutic properties.

Leveraging Insights from this compound for the Design of Other Cyclotide Scaffolds

The principle of "grafting" involves inserting a known bioactive peptide epitope into a stable scaffold like a cyclotide. The exceptional stability of the cyclotide backbone can protect the grafted peptide from degradation, enhancing its therapeutic potential. rsc.orgresearchgate.net The insights gained from the structure of this compound can inform the design of new cyclotide scaffolds that are optimized for grafting different types of bioactive peptides. For example, a scaffold with a more flexible loop region, inspired by the structure of this compound, might be better suited for accommodating larger or more complex peptide inserts.

By understanding the structure-activity relationships of this compound and other cyclotides, researchers can develop a "molecular toolkit" of cyclotide scaffolds with different properties, allowing them to choose the most appropriate scaffold for a given therapeutic application. This approach has the potential to unlock the full potential of cyclotides as a versatile platform for drug discovery and development.

Exploration of this compound as a Scaffold for Non-Therapeutic Biotechnological Applications

While much of the focus on this compound has been on its therapeutic potential, its remarkable stability and amenability to engineering also make it an attractive scaffold for a variety of non-therapeutic biotechnological applications.

Material Science and Nanotechnology Applications

An emerging area of research is the use of peptides in material science and nanotechnology. The ability of some peptides to self-assemble into well-ordered nanostructures, such as nanotubes and nanofibers, has opened up new possibilities for the development of novel biomaterials. researchgate.netresearchgate.netnih.govrsc.org The inherent stability of the cyclotide scaffold makes this compound an intriguing candidate for such applications.

The self-assembly of this compound or its engineered variants could be controlled to form nanostructures with specific properties. For example, cyclotide-based nanotubes could potentially be used as drug delivery vehicles, in tissue engineering scaffolds, or as components of biosensors. The ability to functionalize the surface of these nanostructures by modifying the sequence of this compound would allow for the creation of materials with tailored properties.

While the application of this compound in material science is still in its early stages, the foundational research into the self-assembly of other cyclic peptides provides a strong basis for future exploration in this area. The unique combination of stability, structural definition, and engineerability of this compound suggests that it could become a valuable building block for the next generation of advanced biomaterials.

Biosensor Development and Diagnostic Tools

The unique structural attributes of this compound, particularly its remarkable stability and rigid molecular framework, have positioned it as a compound of interest for the future development of advanced biosensors and diagnostic tools. Although direct applications are in the preliminary stages of research, the fundamental characteristics of the broader cyclotide family provide a strong basis for prospective innovations in this field.

Leveraging the this compound Scaffold

The central idea for the application of this compound in diagnostics revolves around its function as a molecular scaffold. nih.govencyclopedia.pub Its defining cyclic cystine knot (CCK) structure results in a compact and exceptionally stable molecule that can withstand thermal, chemical, and enzymatic degradation. nih.govnih.gov This resilience is a highly desirable feature for biosensors, which must maintain their integrity and function within complex biological environments.

Scientists foresee the possibility of "grafting" specific, biologically active peptide sequences, known as epitopes, onto the this compound framework. researchgate.net This technique would involve substituting a portion of this compound's natural sequence with a peptide designed to bind with high specificity to a particular biomarker, such as a protein or virus associated with a disease. The inherent stability of the this compound scaffold is expected to preserve the functional conformation of the grafted epitope, thus enhancing the sensitivity and specificity of the diagnostic instrument. researchgate.net

Potential Diagnostic Applications

The creation of biosensors based on this compound could pave the way for a range of diagnostic technologies. For instance, by incorporating an epitope that recognizes a specific cancer-associated biomarker, a this compound-based biosensor could be engineered for early disease detection. In a similar vein, epitopes that target viral proteins could be employed in the development of rapid and durable tests for infectious diseases. The adaptability of the cyclotide scaffold presents the opportunity to target a broad spectrum of biomolecules. nih.govsemanticscholar.org

Current Research and Future Prospects

The utilization of cyclotides as scaffolds for diagnostic purposes is a burgeoning area of scientific inquiry. nih.govnih.gov While a significant portion of the initial research has been dedicated to understanding the structural and functional properties of other cyclotides like Kalata B1 and MCoTI-II, the findings are largely applicable to this compound. encyclopedia.pubresearchgate.net The capacity to generate engineered cyclotides via chemical synthesis or recombinant expression techniques paves the way for the creation of an extensive library of diagnostic agents built upon the this compound scaffold. nih.gov

Forthcoming research is anticipated to concentrate on pinpointing the most suitable locations on the this compound molecule for epitope grafting to ensure that its structural stability is not compromised. Furthermore, extensive studies will be necessary to confirm the binding affinity and specificity of these engineered this compound variants for their intended biomarkers. The establishment of high-throughput screening methodologies will also be essential in identifying the most viable candidates for clinical and diagnostic applications.

Interactive Data Table: Key Properties of Cyclotide Scaffolds in Biosensor Development

PropertyDescriptionSignificance for Biosensors and Diagnostics
Exceptional Stability The cyclic cystine knot (CCK) motif confers resistance to high temperatures, extreme pH levels, and enzymatic breakdown. nih.govThis ensures the biosensor remains operational and dependable across diverse biological samples and under various storage conditions.
Structural Rigidity The constrained molecular structure offers a fixed and stable framework for the presentation of grafted epitopes. researchgate.netThis maintains the ideal conformation of the recognition element, resulting in superior binding affinity and specificity.
Sequence Variability It is possible to modify the non-conserved regions of the cyclotide without altering the overall structural fold. nih.govThis permits the grafting of a wide array of bioactive peptide sequences to target a multitude of different biomarkers.
Cell Permeability Certain cyclotides possess the capability to traverse cell membranes. nih.govThis introduces the potential for creating intracellular biosensors or diagnostic tools capable of targeting components within the cell.
Synthetic Accessibility These compounds can be manufactured through chemical peptide synthesis or by using recombinant expression systems. nih.govThis facilitates the production of engineered cyclotides on a large scale for extensive use in diagnostic applications.

Q & A

Q. What established methodologies are used for synthesizing Kalata B5 and verifying its structural integrity?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing Kalata cyclotides, as demonstrated for Kalata B2 . Key steps include:

  • Manual SPPS : Employ Wang resin for peptide chain assembly, followed by cyclization and oxidative folding to form the cyclic cystine knot (CCK) motif.
  • Purification : Use reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide, with yields optimized via gradient elution protocols .
  • Structural validation : Confirm identity via ultra-performance liquid chromatography/mass spectrometry (UPLC/MS), circular dichroism (CD), and nuclear magnetic resonance (1HNMR) to ensure correct folding and disulfide connectivity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • CD spectroscopy : Analyze the peptide’s secondary structure by measuring ellipticity in the 200–260 nm range. For Kalata B2, CD spectra revealed β-sheet and turn conformations critical for stability .
  • 1HNMR : Assign proton resonances to confirm disulfide bond topology and backbone folding.
  • FT-IR : Identify amide I and II bands to validate peptide bond formation and cyclization .

Q. What primary biological assays are used to evaluate this compound’s activity, and how are they designed?

  • Hemolytic assays : Incubate cyclotides with red blood cells (RBCs) at varying concentrations (e.g., 0.1–100 µM) and measure hemoglobin release via absorbance at 414 nm. Controls include buffer-only and Triton X-100 for 100% lysis .
  • Insecticidal activity : Test against larvae (e.g., Helicoverpa armigera) using diet-incorporation methods, monitoring mortality and growth inhibition over 72 hours .

Advanced Research Questions

Q. How can contradictions in bioactivity data between this compound and other cyclotides (e.g., B1) be resolved?

  • Mechanistic studies : Compare membrane-binding affinity using surface plasmon resonance (SPR) or fluorescence anisotropy. For Kalata B1, self-association at high concentrations (>10 µM) was critical for pore formation, a factor that may differ in B5 due to sequence variations .
  • Structural-activity relationships (SAR) : Map bioactive residues via alanine scanning. For example, mutations in the hydrophilic loop of Kalata B1 reduced hemolysis but retained insecticidal activity .

Q. What computational models predict this compound’s interactions with biological membranes?

  • Molecular dynamics (MD) simulations : Model peptide-membrane interactions using tools like GROMACS. Parameters include lipid composition (e.g., POPC:POPG bilayers) and peptide orientation (e.g., surface adsorption vs. insertion) .
  • Free-energy calculations : Use umbrella sampling to quantify the energy barrier for membrane penetration, correlating with experimental leakage assays .

Q. How should discrepancies in hemolytic activity data across experimental replicates be analyzed?

  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability (e.g., RBC donor differences, peptide purity).
  • Quality controls : Standardize peptide storage (lyophilized at -80°C), RBC preparation protocols, and incubation times (e.g., 1 hour at 37°C) to minimize confounding factors .

Q. What strategies optimize this compound synthesis yield in SPPS?

  • Resin selection : Wang resin with a lower substitution rate (0.2 mmol/g) reduces steric hindrance during cyclization .
  • Cyclization conditions : Use 20% DMSO in 0.1 M NH4HCO3 (pH 8.0) for 48 hours to promote native folding .

Q. How do post-translational modifications (PTMs) impact this compound’s functional diversity compared to other cyclotides?

  • Comparative MS/MS : Isolate PTMs (e.g., hydroxylation, glycosylation) from plant extracts and synthetic analogs. For example, Viola boliviana cyclotides exhibited PTMs altering insecticidal potency .
  • Functional assays : Test synthetic PTM variants in bioactivity screens to isolate modification-specific effects .

Q. What statistical approaches validate the reproducibility of this compound’s bioactivity?

  • Power analysis : Predefine sample sizes (e.g., n ≥ 6) to detect ≥50% effect sizes with 80% power.
  • Bland-Altman plots : Quantify agreement between technical replicates in membrane leakage assays .

Q. How does this compound’s self-association propensity influence its mechanism of membrane disruption?

  • Sedimentation velocity AUC : Measure oligomerization states at bioactive concentrations. Kalata B1 formed tetramers at >10 µM, correlating with hemolytic thresholds .
  • Fluorescence quenching : Use tryptophan residues to monitor peptide aggregation kinetics in lipid environments .

Notes

  • Evidence Limitations : Direct studies on this compound are scarce in the provided materials; thus, inferences are drawn from B1/B2 research.
  • Methodological Consistency : Protocols from cyclotide studies are adaptable to B5 with sequence-specific adjustments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.